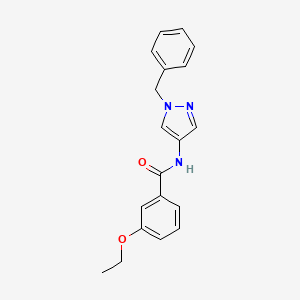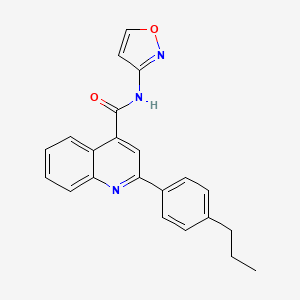![molecular formula C15H21N3O2S B3482157 N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3482157.png)
N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Übersicht
Beschreibung
N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system. TLR4 is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.
Wirkmechanismus
N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, which are necessary for downstream signaling. This results in the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to be highly selective for TLR4 and does not affect other Toll-like receptors.
Biochemical and Physiological Effects:
N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to reduce inflammation in various disease models by inhibiting the production of pro-inflammatory cytokines. In addition, N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to improve survival rates in sepsis models. N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been investigated for its potential to reduce tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is its high selectivity for TLR4, which allows for specific inhibition of TLR4 signaling. N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been shown to have low toxicity in animal models. However, N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One area of interest is the development of N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide as a therapy for sepsis and other inflammatory diseases. Another area of interest is the investigation of N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide as a therapy for cancer, either as a single agent or in combination with other therapies. Additionally, further studies are needed to understand the long-term effects of N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide and its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied in various disease models, including sepsis, acute lung injury, and rheumatoid arthritis. In these models, N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to reduce inflammation and improve survival rates. N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been investigated as a potential therapy for cancer, as TLR4 signaling has been implicated in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-6-8-14(9-7-11)21(19,20)17(4)10-15-12(2)16-18(5)13(15)3/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVZJWDUMYLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B3482074.png)
![5-methyl-4-phenyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B3482080.png)

![N-[2-(2-methoxyphenyl)ethyl]-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482093.png)
![methyl 2-({3-[(2-bromophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3482095.png)
![2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide](/img/structure/B3482098.png)
![diisopropyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3482104.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3482119.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482137.png)
![N-(4-methylphenyl)-N'-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea](/img/structure/B3482148.png)

![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3482182.png)